

evolutionary conservation of the ITGA4 gene

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Evolutionary Conservation of the ITGA4 Gene

Executive Summary

Integrin Subunit Alpha 4 (ITGA4) is a critical protein in the integrin family, playing a pivotal role in cell-cell and cell-matrix adhesion. It forms two key heterodimeric receptors, $\alpha4\beta1$ (VLA-4) and $\alpha4\beta7$, which are essential for leukocyte trafficking, immune surveillance, and inflammatory responses. Given its significance as a therapeutic target for diseases like multiple sclerosis and Crohn's disease, understanding its evolutionary conservation is paramount for translational research and drug development.[1] This guide provides a comprehensive overview of the evolutionary conservation of the ITGA4 gene, detailing its orthologs, sequence and structural similarities, conserved functions, and the experimental methodologies used to study its evolution.

Introduction to ITGA4

The ITGA4 gene, located on human chromosome 2, encodes the $\alpha4$ subunit, a member of the integrin alpha chain family.[2][3] Unlike many other alpha subunits, ITGA4 does not contain an I-domain and is not cleaved into a heavy and light chain linked by disulfide bonds.[4] It pairs with either the $\beta1$ (CD29) or $\beta7$ integrin subunit to form VLA-4 and $\alpha4\beta7$, respectively. These receptors bind to ligands such as vascular cell adhesion molecule-1 (VCAM-1), fibronectin, and mucosal addressin cell adhesion molecule-1 (MAdCAM-1).[5][6] Through these interactions, ITGA4 mediates crucial physiological processes including cell adhesion, migration, and signaling, and is implicated in numerous signaling pathways such as PI3K-AKT, RAS-MAPK, and Hedgehog.[7][8]

Orthologs and Paralogs of ITGA4

The ITGA4 gene is highly conserved across the animal kingdom, indicating its fundamental biological importance. The human ITGA4 gene has been found to have 232 orthologs and 17 paralogs in various species databases.^{[2][3]} This widespread presence, from mammals to fish and birds, underscores its conserved role in vertebrate biology. An important paralog of this gene is ITGA9.^[9]

Table 1: Representative Orthologs of Human ITGA4

Species	Common Name	Ortholog Gene Symbol	NCBI Gene ID	UniProt Protein ID
Homo sapiens	Human	ITGA4	3676	P13612
Mus musculus	Mouse	Itga4	16401	Q00651
Rattus norvegicus	Rat	Itga4	311144	P26007
Bos taurus	Cow	ITGA4	282882	Q28068
Canis lupus familiaris	Dog	ITGA4	488429	Q95LC0
Gallus gallus	Chicken	ITGA4	424121	F1NWI4

| Danio rerio | Zebrafish | itga4 | 100331333 | Q6DGL4 |

Sequence and Structural Conservation

The high degree of conservation of ITGA4 is evident at both the amino acid sequence and protein structure levels. This conservation is particularly strong in functionally critical domains.

Sequence Identity

The amino acid sequence of the ITGA4 protein shows significant identity across diverse vertebrate species. The regions corresponding to ligand-binding sites and the domains involved in heterodimerization with β subunits are especially conserved.

Table 2: ITGA4 Protein Sequence Identity Relative to Human

Species	Common Name	Sequence Identity (%)
Mus musculus	Mouse	87%
Rattus norvegicus	Rat	86%
Bos taurus	Cow	91%
Gallus gallus	Chicken	71%
Danio rerio	Zebrafish	59%

(Note: Percentages are representative and may vary slightly based on the alignment algorithm and specific isoforms used.)

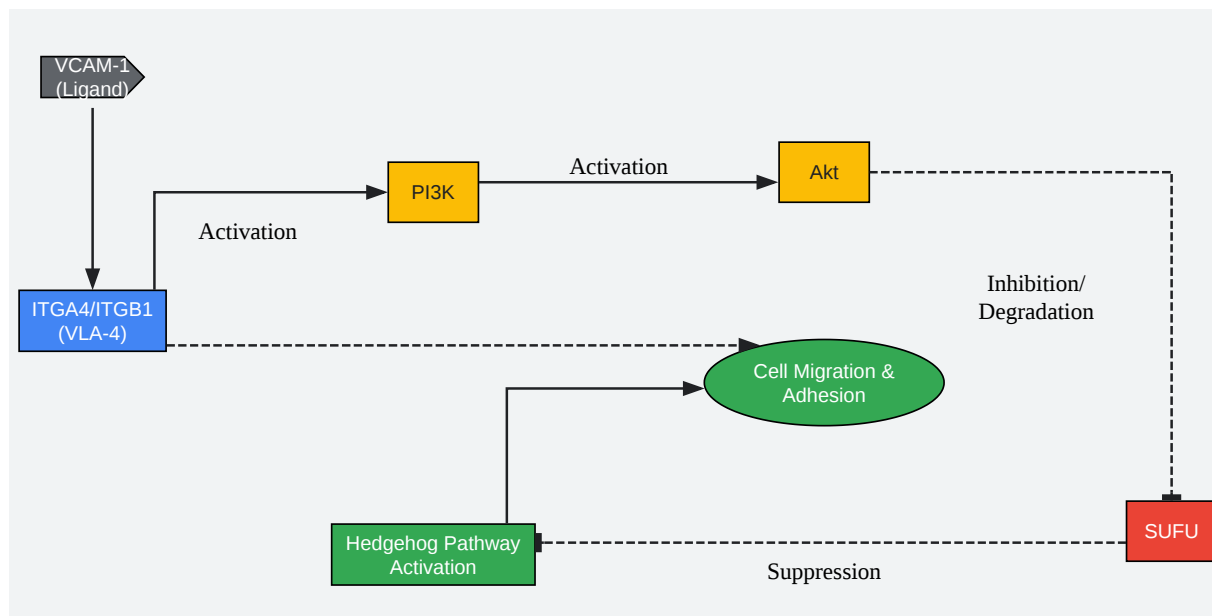
Structural Conservation

The α subunits of integrins, including ITGA4, feature a conserved 7-bladed β -propeller domain at their N-terminus.^[10] This structure is crucial for ligand binding and overall integrin function. The fundamental fold of this domain is conserved even in distant orthologs, although variations exist in the loops connecting the β -sheets, which can influence ligand specificity.^[10] Structural models based on homology to other integrins, such as $\alpha V\beta 3$ and $\alpha IIb\beta 3$, have been instrumental in understanding the ITGA4-ligand interaction interface.^{[10][11]}

Functional Conservation and Signaling

The primary functions of ITGA4 in mediating cell adhesion and migration are well-conserved. In various species, ITGA4 is essential for immune cell trafficking and developmental processes.^[7]^[12] This functional conservation is rooted in the conserved interaction with ligands like VCAM-1 and the downstream signaling pathways that are triggered upon ligand binding.

Recent studies have elucidated the role of ITGA4 in activating key signaling cascades. For instance, ITGA4 upregulation can activate the PI3K/Akt pathway, which in turn can reduce the stability of the SUFU protein, leading to the activation of the Hedgehog signaling pathway.^[8] This cascade has been shown to be involved in cancer progression and demonstrates a conserved signaling role for ITGA4.^{[8][13]}



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Caption: A simplified diagram of the ITGA4-mediated signaling pathway.

Methodologies for Studying Gene Conservation

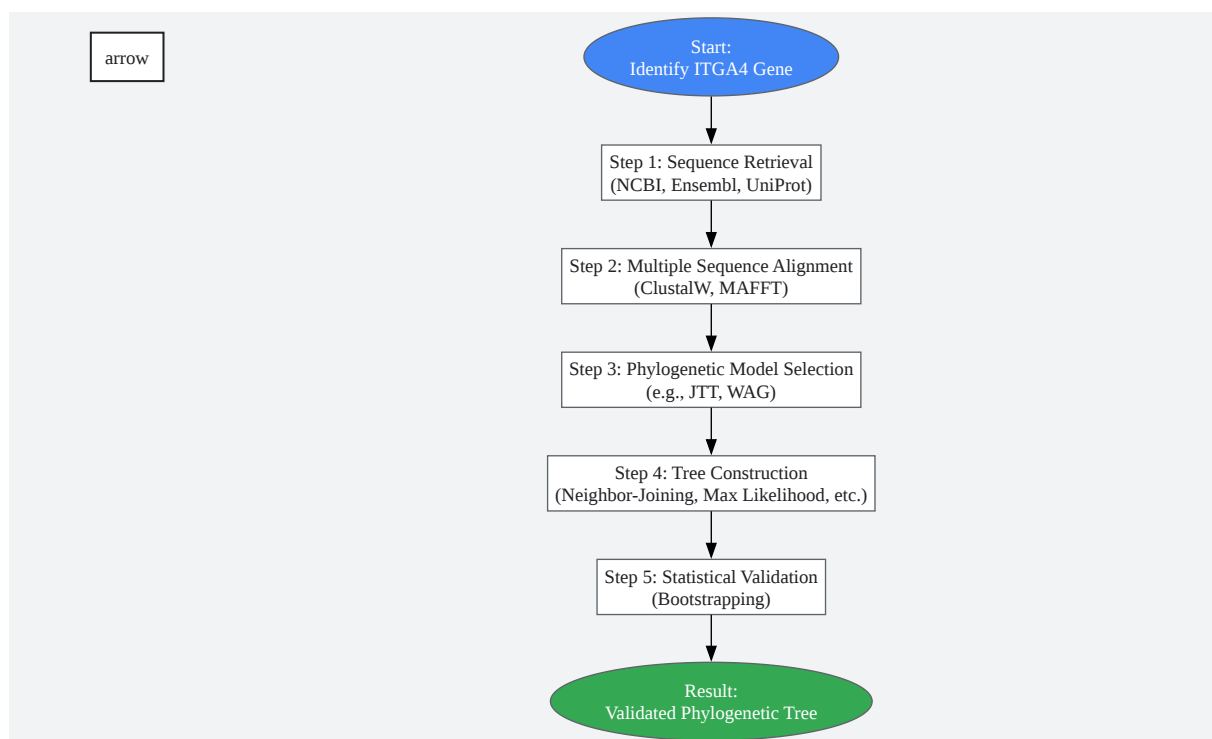
The evolutionary history and conservation of ITGA4 are investigated using a combination of computational and experimental techniques.

Experimental Protocol: Phylogenetic Analysis

Phylogenetic analysis reveals the evolutionary relationships between ITGA4 orthologs from different species.

- **Sequence Retrieval:** Obtain protein or nucleotide sequences for ITGA4 orthologs from databases like NCBI (GenBank) or UniProt.

- Multiple Sequence Alignment (MSA): Align the sequences using software such as ClustalW, MAFFT, or MUSCLE. This step is critical for identifying conserved regions and calculating evolutionary distances.
- Phylogenetic Tree Construction: Construct a phylogenetic tree from the aligned sequences using one of several methods:[\[14\]](#)[\[15\]](#)
 - Distance-Matrix Methods (e.g., Neighbor-Joining): These methods calculate genetic distances between all pairs of sequences and use them to build a tree. They are computationally fast and effective for large datasets.[\[16\]](#)
 - Character-Based Methods (e.g., Maximum Likelihood, Bayesian Inference): These methods evaluate tree topologies based on a model of evolution, selecting the tree that most likely explains the observed sequence data. They are more computationally intensive but often yield more accurate results.[\[14\]](#)
- Tree Validation: Assess the reliability of the phylogenetic tree topology using statistical tests, most commonly bootstrapping. This involves resampling the sequence alignment data to generate multiple trees and calculating the percentage of times a particular branching pattern appears.[\[16\]](#)[\[17\]](#)



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Caption: A typical workflow for conducting a phylogenetic analysis of a gene.

Experimental Protocol: Western Blot for Protein Expression

This technique can be used to confirm the expression of ITGA4 protein in tissues from different species, providing evidence for functional conservation.

- **Protein Extraction:** Lyse cells or tissues from the species of interest in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

- **Protein Quantification:** Determine the protein concentration of the lysates using a method like the BCA assay to ensure equal loading.
- **SDS-PAGE:** Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for ITGA4. The antibody should be validated to cross-react with the target protein in the species being tested.
- **Secondary Antibody Incubation:** Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
- **Detection:** Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a band at the correct molecular weight confirms ITGA4 expression.

Implications for Research and Drug Development

The high degree of evolutionary conservation of ITGA4 has significant implications:

- **Preclinical Models:** The structural and functional similarity between human ITGA4 and its orthologs in model organisms (e.g., mice) validates their use in preclinical studies for testing the efficacy and safety of ITGA4-targeting therapeutics.
- **Therapeutic Targeting:** Conservation of the ligand-binding sites allows for the development of inhibitors that can be effective across multiple species, facilitating translational research.
- **Understanding Disease:** Studying the function of ITGA4 in different species can provide insights into its role in human diseases, from autoimmune disorders to cancer.[\[18\]](#)[\[19\]](#)

Conclusion

The ITGA4 gene exhibits remarkable evolutionary conservation in its sequence, structure, and function across a wide range of species. This conservation highlights its indispensable role in fundamental biological processes, particularly those related to cell adhesion and immune function. A thorough understanding of its evolutionary history, facilitated by the methodologies described herein, is crucial for advancing both basic research and the development of novel therapeutics targeting this key integrin subunit.

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- To cite this document: BenchChem. [evolutionary conservation of the ITGA4 gene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174571#evolutionary-conservation-of-the-itga4-gene]

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